molecular formula C6H10O3S B13467622 Methyl 2-(3-hydroxythietan-3-yl)acetate

Methyl 2-(3-hydroxythietan-3-yl)acetate

Cat. No.: B13467622
M. Wt: 162.21 g/mol
InChI Key: KPHQKMXGQQGUSF-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxythietan-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the hydroxy group and the ester functionality makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxythietan-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 3-hydroxythietan-3-ylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxythietan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-thietan-3-yl acetate.

    Reduction: Formation of 3-hydroxythietan-3-ylmethanol.

    Substitution: Formation of various substituted thietan derivatives.

Scientific Research Applications

Methyl 2-(3-hydroxythietan-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxythietan-3-yl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can affect enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxythietan-3-yl)acetate is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The combination of the hydroxy group and the ester functionality also makes it versatile for various chemical transformations.

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 2-(3-hydroxythietan-3-yl)acetate

InChI

InChI=1S/C6H10O3S/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3

InChI Key

KPHQKMXGQQGUSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CSC1)O

Origin of Product

United States

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